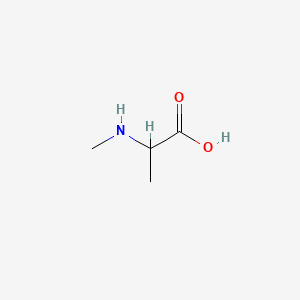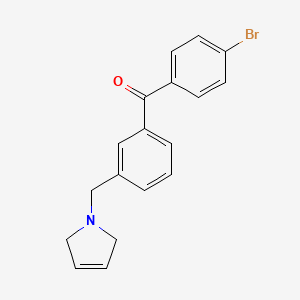
2,3-Dimethylheptan
Übersicht
Beschreibung
2,3-Dimethylheptane is an organic compound with the molecular formula C₉H₂₀. It is a branched alkane and one of the isomers of nonane. This compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms of the heptane chain. It is a colorless liquid under standard conditions and is used in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylheptane is used in various scientific research applications, including:
Chemistry: As a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studying the effects of branched alkanes on biological membranes and their interactions with proteins.
Medicine: Investigating the pharmacokinetics and metabolism of branched hydrocarbons in the human body.
Industry: Used as a solvent and in the formulation of specialty chemicals and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylheptane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2,3-dimethyl-2-butene with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 2,3-Dimethylheptane is produced through the catalytic hydrogenation of 2,3-dimethyl-2-heptene. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the double bond, resulting in the formation of the saturated alkane .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylheptane primarily undergoes reactions typical of alkanes, including:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens, such as chlorine or bromine, under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine gas, UV light.
Cracking: High temperatures (500-700°C) and catalysts like zeolites.
Major Products
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylheptane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In biological systems, its interactions with cellular membranes and proteins can affect membrane fluidity and protein function. The molecular targets and pathways involved include hydrophobic interactions with lipid bilayers and potential binding to hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylhexane
- 2,4-Dimethylhexane
- 3,3-Dimethylpentane
- 2,3-Dimethylpentane
Uniqueness
2,3-Dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties, such as boiling point, density, and reactivity. Compared to its isomers, it has a distinct boiling point and density, making it suitable for specific applications where these properties are critical .
Eigenschaften
IUPAC Name |
2,3-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRFDUJXCLCKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871008 | |
| Record name | 2,3-Dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,3-Dimethylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14543 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3074-71-3 | |
| Record name | Heptane, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3-Dimethylheptane being studied in the context of jet fuel exposure?
A: 2,3-Dimethylheptane is an isomer of nonane (C9) and a component of jet fuel JP-8. [] Occupational exposure to JP-8 is a concern, and understanding how its components distribute within the body is crucial for assessing potential health risks. [] Researchers are particularly interested in tissue/blood partition coefficients (PCs), which help predict the distribution and accumulation of chemicals in different organs. []
Q2: How do the physicochemical properties of 2,3-Dimethylheptane compare to other nonane isomers, and how do these properties influence its behavior in biological systems?
A: Research indicates that the log octanol/water (O:W) partition coefficient, a measure of hydrophobicity, varies among nonane isomers. [] Generally, higher O:W values correlate with greater fat solubility and, consequently, higher tissue/blood partition coefficients, particularly in fat tissue. [] While the provided papers don't specify the exact O:W value for 2,3-Dimethylheptane, they suggest it falls within the range observed for other nonane isomers. This information, combined with experimental data on tissue/blood PCs, helps researchers model the distribution and potential effects of 2,3-Dimethylheptane and other jet fuel components following exposure. []
Q3: Has 2,3-Dimethylheptane been isolated from natural sources besides jet fuel?
A: Yes, 2,3-Dimethylheptane has been identified in Oklahoma petroleum. [] It was isolated alongside other hydrocarbons, including 1,2,4-trimethylcyclohexane, through a combination of distillation techniques at different pressures and crystallization. [] This finding highlights the complex composition of petroleum and the need for advanced separation methods to study its individual constituents.
Q4: Are there any analytical challenges in studying 2,3-Dimethylheptane?
A: Analyzing complex mixtures like jet fuel or petroleum presents analytical challenges due to the presence of numerous isomers with similar physicochemical properties. [] The research on 2,3-Dimethylheptane highlights the importance of developing and utilizing advanced separation techniques, such as distillation at varying pressures, to isolate and characterize individual components. [] These efforts are crucial for accurate quantification and for understanding the specific properties and potential impact of each component within complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293330.png)










